

GC-MS analysis of cinnamyl isovalerate

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Compound of Interest

Compound Name: Cinnamyl isovalerate

Cat. No.: B1232534

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Cinnamyl Isovalerate**

Introduction

Cinnamyl isovalerate (CAS No. 140-27-2) is an ester recognized for its distinct sweet, fruity, and slightly spicy aroma.[1] This colorless to pale yellow liquid is a valued component in the flavor and fragrance industries, utilized in perfumes, cosmetics, and as a flavoring agent in foods like baked goods and beverages.[1][2][3] Beyond its sensory applications, derivatives of **cinnamyl isovalerate** have demonstrated potential in pharmaceutical research, exhibiting cytotoxic activity against certain cancer cell lines.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like **cinnamyl isovalerate**. [5] It combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry.[6] This methodology is essential for quality control, identification of components in complex mixtures such as essential oils, and quantitative analysis.[5][6][7][8]

Application Notes

Principle of GC-MS Analysis

The GC-MS technique involves a two-step process. First, the sample is injected into the Gas Chromatograph (GC), where it is vaporized.[8] An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column.[6] The column's inner surface is

coated with a stationary phase. Compounds within the sample are separated based on their boiling points and their differential interactions with this stationary phase.[6]

As each separated compound exits the GC column, it enters the Mass Spectrometer (MS).[6] Inside the MS, the compound is bombarded with electrons (typically in Electron Ionization or EI mode), causing it to ionize and break apart into charged fragments.[8] These fragments are then sorted by their mass-to-charge ratio (m/z) and detected.[6] The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for highly confident identification by comparing it to spectral libraries like NIST and Wiley.[6]

Applications for Cinnamyl Isovalerate

- **Flavor and Fragrance Industry:** GC-MS is used for quality control to ensure the purity of **cinnamyl isovalerate** and to verify its presence and concentration in finished products like perfumes and food flavorings.[5][7]
- **Natural Product Analysis:** The technique is employed to identify **cinnamyl isovalerate** in complex natural matrices, such as essential oils extracted from plants.[1][6]
- **Pharmaceutical and Drug Development:** Researchers can use GC-MS to detect and quantify **cinnamyl isovalerate** and its derivatives in studies exploring their potential biological activities, such as antimicrobial or cytotoxic effects.[1][2]

Quantitative Data Summary

The following table summarizes key physicochemical and spectral data for **cinnamyl isovalerate**, crucial for its identification and quantification via GC-MS.

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ O ₂	[3]
Molecular Weight	218.29 g/mol	[1][9]
Appearance	Colorless to pale yellow liquid	[3][9]
Odor Profile	Sweet, fruity, spicy, floral	[1][9][10]
Kovats Retention Index	1655, 1663 (Standard non-polar column)	[9]
Major Mass Fragments (m/z)	85, 57, 117, 115, 41	[1][9]

Experimental Protocols

This section provides a detailed protocol for the qualitative and quantitative analysis of **cinnamyl isovalerate** using GC-MS.

Sample and Standard Preparation

Proper sample preparation is critical to prevent contamination of the instrument and to ensure accurate analysis.

- **Standard Preparation:** Accurately weigh a reference standard of **cinnamyl isovalerate**. Dissolve it in a volatile organic solvent such as hexane, methanol, or dichloromethane to create a stock solution (e.g., 1000 µg/mL).[11] Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 2-100 µg/mL).
- **Sample Preparation (e.g., Essential Oil):** Dilute the sample in a suitable solvent to bring the concentration of **cinnamyl isovalerate** within the instrument's linear range. A dilution of 1/10 or 1/100 is common.[12]
- **Filtration:** For samples containing particulate matter, centrifuge or filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to avoid clogging the GC syringe and inlet. [13]

- Final Volume: Transfer the final prepared sample or standard into a 1.5 mL glass autosampler vial. Ensure a minimum volume of 50 µL is present.[\[11\]](#)

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. These may require optimization based on the specific instrumentation and sample matrix.

Parameter	Recommended Setting
Gas Chromatograph (GC) System	
Column	DB-5ms (or equivalent low-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness. [6] [14]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min. [6] [15]
Inlet Mode	Split (e.g., 50:1 ratio) to prevent column overload. [6]
Inlet Temperature	250 °C - 280 °C. [6] [14] [15]
Injection Volume	1 µL. [6]
Oven Program	Initial: 70 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5-10 min at 280 °C. [6] [15] [16]
Mass Spectrometer (MS) System	
Ionization Mode	Electron Ionization (EI). [6] [13]
Ionization Energy	70 eV. [6] [13]
Ion Source Temperature	230 °C. [6] [13]
Quadrupole Temperature	150 °C. [6]
Mass Scan Range	40 - 450 m/z.
Solvent Delay	2 - 4 minutes (to prevent filament damage from the solvent peak). [17]

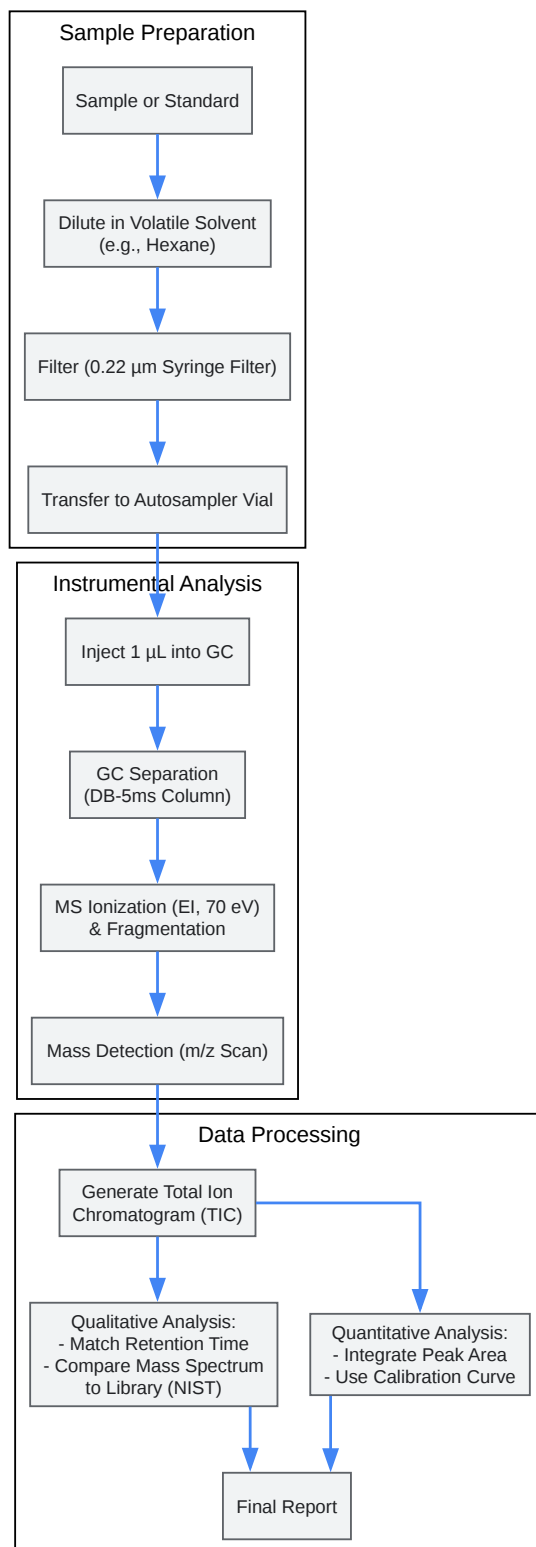
Data Acquisition and Analysis

- Acquisition: The instrument software will acquire a total ion chromatogram (TIC), which displays detector response versus retention time. Simultaneously, full mass spectra are recorded for each point in the chromatogram.
- Qualitative Analysis:
 - Identify the chromatographic peak corresponding to **cinnamyl isovalerate** by comparing its retention time to that of a known standard.[\[18\]](#) The retention time is the time it takes for the compound to travel through the GC column.[\[18\]](#)[\[19\]](#)
 - Confirm the peak's identity by comparing its acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[\[6\]](#)[\[15\]](#) The fragmentation pattern should match the known major ions (m/z 85, 57, 117, 115, 41).[\[1\]](#)[\[9\]](#)
- Quantitative Analysis:
 - Generate a calibration curve by plotting the peak area of the **cinnamyl isovalerate** standards against their known concentrations.
 - Determine the concentration of **cinnamyl isovalerate** in the unknown sample by measuring its peak area and interpolating the concentration from the calibration curve.[\[20\]](#) For higher accuracy, an internal standard method is recommended.[\[20\]](#)

Visualizations

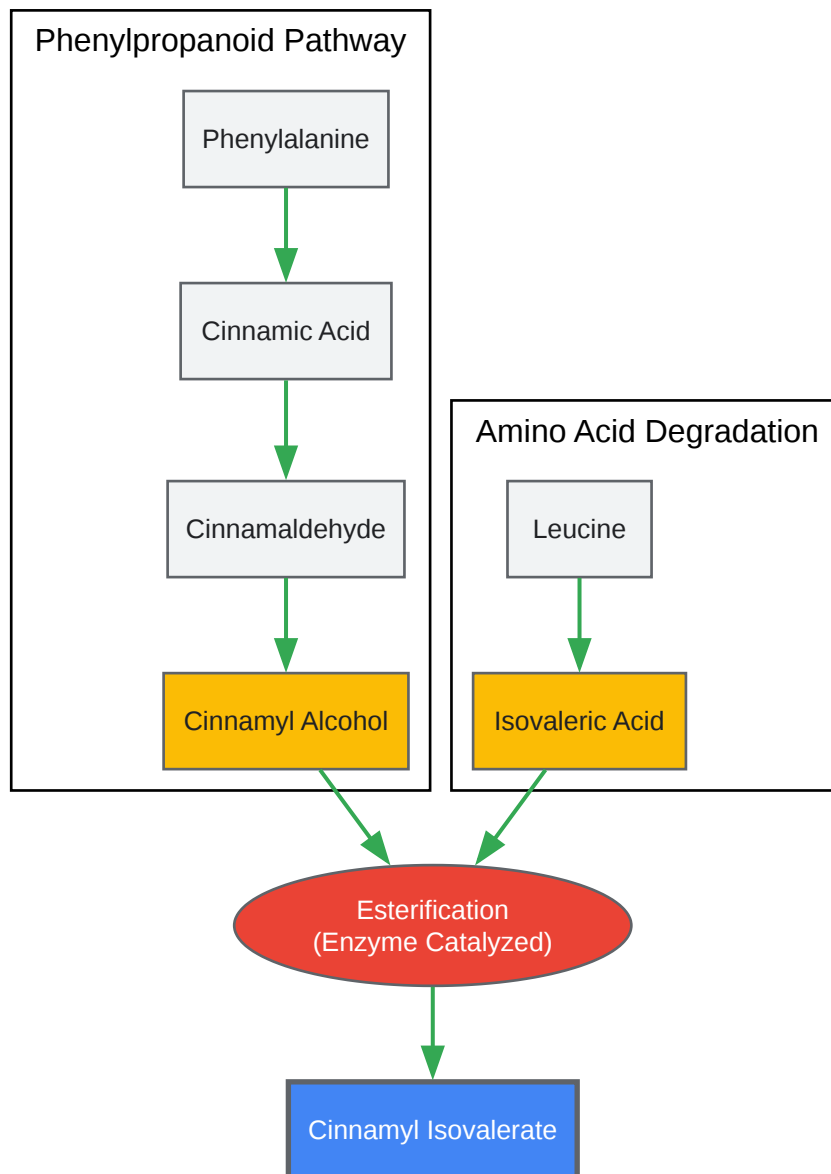
Workflow and Pathway Diagrams

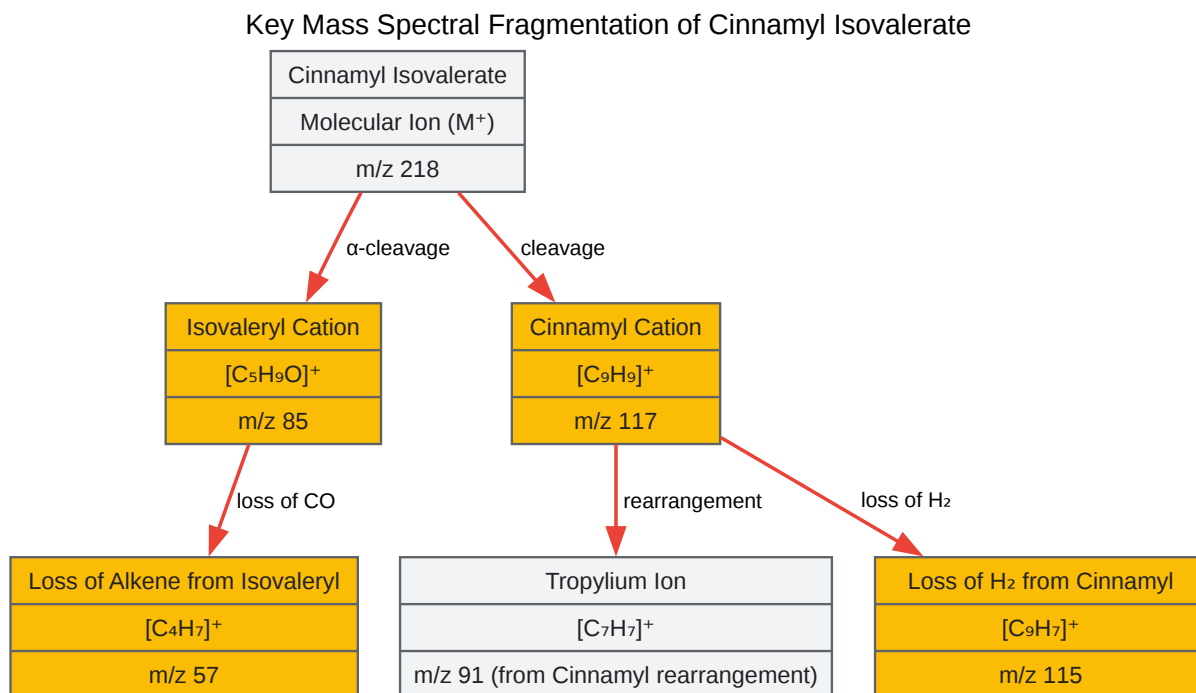
GC-MS Analysis Workflow for Cinnamyl Isovalerate

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Caption: A typical workflow for the GC-MS analysis of **cinnamyl isovalerate**.

Simplified Biosynthesis of Cinnamyl Isovalerate

[Click to download full resolution via product page](#)Caption: Precursor pathways for the biosynthesis of **cinnamyl isovalerate**.^[1]



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Caption: Logical fragmentation pathways for **cinnamyl isovalerate** in EI-MS.

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